molecular formula C12H9Cl2N3O3 B2875290 3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-67-1

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2875290
CAS No.: 240799-67-1
M. Wt: 314.12
InChI Key: GTIIYTRQHZLGFQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing a five-member ring with two nitrogen atoms. It is a colorless, crystalline solid and is soluble in organic solvents such as ethanol and methanol. This compound is of interest to scientists due to its potential applications in synthetic organic chemistry and drug discovery.

Scientific Research Applications

Spectroscopic and Theoretical Studies

The spectroscopic properties of related compounds have been investigated through FT-IR and UV-Vis spectroscopy, as well as theoretical methods like HF and DFT. These studies contribute to understanding the molecular geometry and electronic structure, which are crucial for various applications in material science and chemistry. For instance, the study by Ceylan et al. (2016) on a similar compound highlights the importance of spectroscopic analysis in determining the molecular structure and properties (Ceylan, Özdemir Tarı, Gökce, & Ağar, 2016).

Design and Synthesis of Multidentate Ligands

Research into the design and synthesis of multidentate ligands, which can coordinate with metal cores, is a significant area. These studies explore the coordination behavior of ligands with various metal cores, which is vital for developing novel materials for biomedical applications, as seen in the work by Wang et al. (2017) (Wang, Eychenne, Wolff, Mallet-Ladeira, Lepareur, & Benoist, 2017).

Structural Analysis of Azo Coupling Products

Investigations into the structure of azo coupling products, including various aromatic amines, are crucial for understanding chemical reactions and developing new dyes and pigments. The study by Pr̆ikryl et al. (2007) provides insights into the formation and stability of these compounds (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007).

Optical Properties and Material Science

Research on the optical properties of organic materials is crucial for developing new materials with specific light absorption and emission characteristics. Studies like the one by Shili et al. (2020) provide valuable information for the development of materials for optical applications (Shili, Ayadi, Taboukhat, Zouari, Sahraoui, & El-Ghayoury, 2020).

Catalysis and Polymerization Properties

Research into new catalysts for polymerization is significant for the synthesis of novel polymers with desirable properties. Studies like the one by Schmid et al. (2001) explore the synthesis and structural characterization of new catalysts, providing insights into their polymerization behavior (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Properties

IUPAC Name

3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3/c1-7-12(17(18)19)11(20-16-7)2-3-15-10-5-8(13)4-9(14)6-10/h2-6,15H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIIYTRQHZLGFQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.